DHCR7 Enzyme Inhibition: 1-(2,3-Dichlorophenyl)piperazine is as Potent as a Known Teratogen
The 2,3-DCPP metabolite (free base of target compound) demonstrates potent inhibition of DHCR7, the final enzyme in the cholesterol biosynthesis pathway. This activity is a class-specific effect of dichlorophenylpiperazines, and the 2,3-substitution pattern is a key determinant of this potency [1]. The inhibition concentration is quantitatively comparable to that of AY9944, a well-known teratogenic DHCR7 inhibitor used as a positive control. This establishes a clear, quantitative benchmark for this compound's unique off-target activity, which is distinct from the pharmacological profiles of the parent antipsychotic drugs.
| Evidence Dimension | DHCR7 Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | Inhibits DHCR7 activity at concentrations comparable to AY9944. |
| Comparator Or Baseline | AY9944 (a potent teratogen and known DHCR7 inhibitor) |
| Quantified Difference | Comparable (i.e., no statistically significant difference in potency). |
| Conditions | In vitro DHCR7 activity assay. |
Why This Matters
This evidence defines a critical, quantifiable off-target liability of the compound and its derivatives, making it essential for studies on drug-induced cholesterol dysregulation, developmental toxicity, and for designing safer analogs.
- [1] Genaro-Mattos TC, Allen LB, Anderson A, et al. Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis. Toxicology and Applied Pharmacology. 2018;349:21-28. View Source
